

Application Notes and Protocols for Evaluating the Long-Term Safety of Elinzanetant

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Compound of Interest

Compound Name: *Elinzanetant*

Cat. No.: *B1671173*

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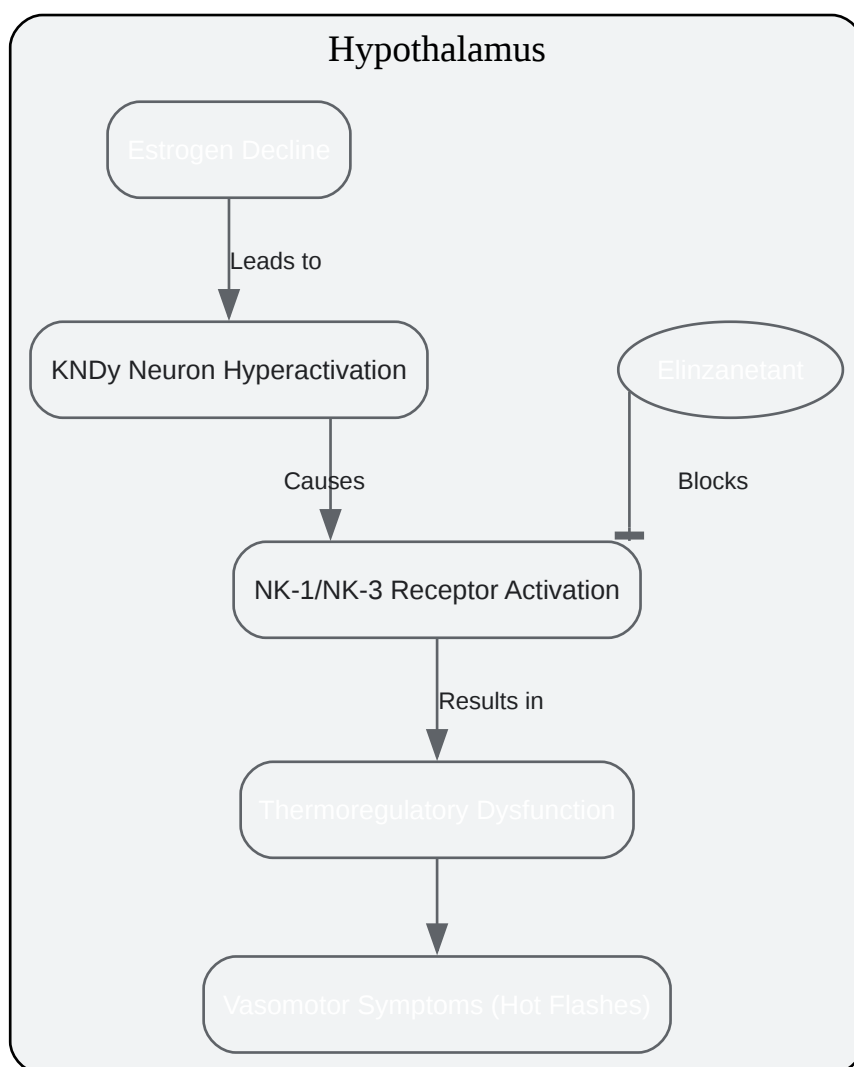
For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a non-hormonal, selective, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist.[1] It is indicated for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[2] By blocking NK-1 and NK-3 receptors, **Elinzanetant** is thought to normalize neuronal activity involved in thermoregulation and sleep. [2] This document provides detailed application notes and protocols for evaluating the long-term safety of **Elinzanetant**, drawing from established regulatory guidelines and available clinical trial data.

Mechanism of Action

During menopause, declining estrogen levels lead to hyperactivation of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, disrupting thermoregulation and causing VMS.[1] **Elinzanetant** acts as an antagonist at both the NK-1 and NK-3 receptors, which are involved in these thermoregulatory pathways.[3] The antagonism of the NK-3 receptor is central to mitigating hot flashes, while the additional NK-1 receptor antagonism may contribute to reducing vasodilation and heat-sensing neuro-activity.



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Figure 1: **Elinzanetant**'s Mechanism of Action.

Preclinical Long-Term Safety Evaluation

A comprehensive preclinical safety program is essential to characterize the long-term toxicological profile of **Elinzanetant** before and during clinical development. These studies are conducted in accordance with Good Laboratory Practice (GLP) regulations.

Chronic Toxicity Studies

Objective: To characterize the toxicity profile of **Elinzanetant** following prolonged and repeated exposure in two mammalian species (one rodent, one non-rodent).

Experimental Protocol:

- Test Species: Rat (rodent) and Beagle dog (non-rodent).
- Group Size: At least 20 males and 20 females per group for rodents; a minimum of 4 males and 4 females per group for non-rodents.
- Dose Levels: A control group and at least three dose levels of **Elinzanetant** administered orally once daily. Dose selection should be based on results from shorter-term toxicity studies.
- Duration: 6 months for rodents and 9 months for non-rodents.
- Parameters Monitored:
 - Clinical Observations: Daily for signs of toxicity.
 - Body Weight and Food Consumption: Weekly for the first 13 weeks, then monthly.
 - Ophthalmology: Prior to initiation and at termination.
 - Hematology, Clinical Chemistry, and Urinalysis: At baseline, 3, 6, and 9 months (for non-rodents).
 - Electrocardiography (ECG): In non-rodents at baseline and multiple time points throughout the study.
 - Toxicokinetics: To determine systemic exposure.
- Terminal Procedures:
 - Gross necropsy.
 - Organ weights.
 - Histopathological examination of a comprehensive list of tissues.



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Figure 2: Chronic Toxicity Study Workflow.

Carcinogenicity Studies

Objective: To assess the tumorigenic potential of **Elinzanetant** in rodents.

Experimental Protocol:

- Test Species: Typically mouse and rat.
- Group Size: At least 50 animals per sex per group.
- Dose Levels: A control group and three dose levels administered in the diet or by gavage for the lifetime of the animals (24 months for rats, 18-24 months for mice).
- Parameters Monitored:
 - Clinical observations and palpation for masses twice daily.
 - Body weight and food consumption weekly for the first 13 weeks, then monthly.
 - Hematology at 12, 18, and 24 months.
- Terminal Procedures:
 - Complete gross necropsy.
 - Histopathological examination of all tissues from all animals.

Genotoxicity Studies

Objective: To assess the potential of **Elinzanetant** to induce genetic mutations and/or chromosomal damage.

Experimental Protocol: A standard battery of tests is conducted:

- Ames Test: A test for gene mutation in bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*).
- In vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes).
- In vivo Mammalian Erythrocyte Micronucleus Test: To assess chromosomal damage in a whole animal system (e.g., mouse bone marrow).

Reproductive and Developmental Toxicity Studies

Objective: To evaluate the potential effects of **Elinzanetant** on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol:

- Fertility and Early Embryonic Development: Dosing in male and female rats prior to and during mating and for females, through implantation.
- Embryo-Fetal Development: Dosing of pregnant rats and rabbits during the period of organogenesis.
- Pre- and Postnatal Development: Dosing of pregnant rats from implantation through lactation.

Clinical Long-Term Safety Evaluation

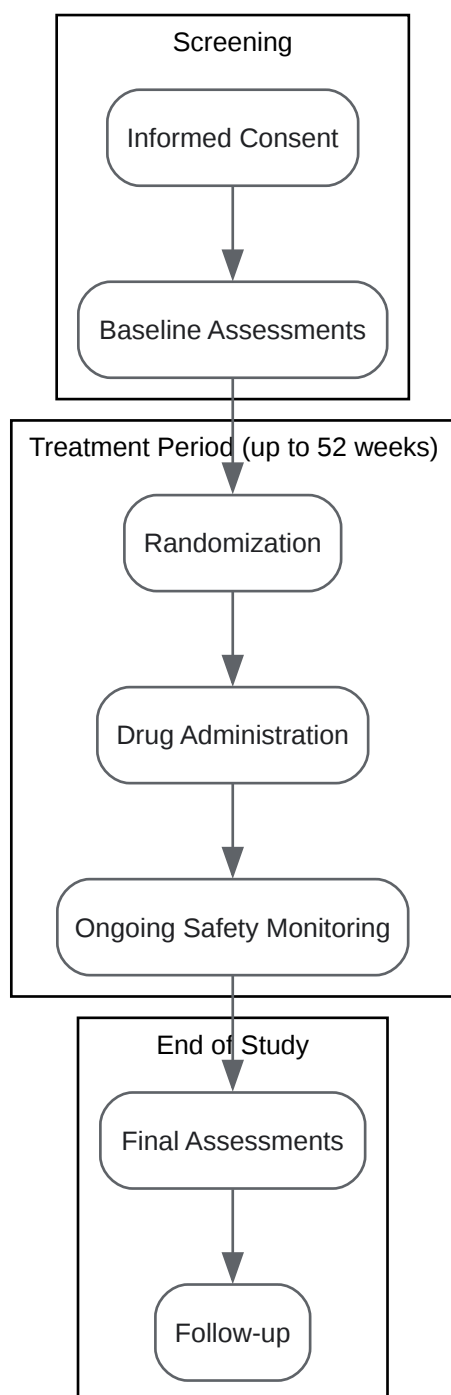
The long-term safety of **Elinzanetant** in humans has been primarily evaluated in the OASIS clinical trial program, with studies lasting up to 52 weeks.

Clinical Trial Design and Safety Monitoring

Objective: To evaluate the safety and tolerability of **Elinzanetant** 120 mg administered orally once daily over 52 weeks in postmenopausal women with moderate to severe VMS.

Experimental Protocol (based on OASIS 1, 2, and 3 trials):

- Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
- Patient Population: Postmenopausal women aged 40 to 65 years with moderate to severe VMS.
- Treatment: **Elinzanetant** 120 mg once daily or placebo. In some studies, the placebo group switched to **Elinzanetant** after an initial period.
- Safety Assessments:
 - Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuously throughout the study.
 - Physical Examinations: At screening and scheduled study visits.
 - Vital Signs: At each study visit.
 - 12-Lead Electrocardiograms (ECGs): At screening and specified intervals to monitor for cardiac effects, including QT interval prolongation.
 - Clinical Laboratory Tests: Hematology, clinical chemistry (including liver function tests), and urinalysis at baseline and regular intervals.
 - Suicidality Assessment: Using a standardized scale such as the Columbia-Suicide Severity Rating Scale (C-SSRS).
 - Endometrial Biopsy: At baseline and end of study to assess for endometrial hyperplasia or malignancy.
 - Bone Mineral Density: Assessed at baseline and end of study.



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